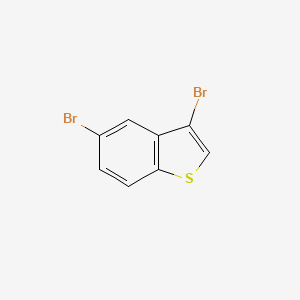

3,5-Dibromobenzo(b)thiophene

描述

Overview of Benzo[b]thiophene Scaffolds in Modern Organic Chemistry and Materials Science

The benzo[b]thiophene scaffold, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is considered a "privileged structure" in medicinal chemistry and materials science. researchgate.netnih.govsmolecule.com This is due to its unique combination of structural and electronic properties. The fused ring system provides a rigid and planar core that can mimic endogenous biomolecules, allowing for effective interaction with biological targets such as enzymes and receptors. smolecule.com This has led to the development of numerous benzo[b]thiophene-based compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.gov A notable example is Raloxifene, a selective estrogen receptor modulator (SERM) built upon a benzo[b]thiophene core, which is used for the treatment of postmenopausal osteoporosis. researchgate.net

In the realm of materials science, the electron-rich nature and extended π-conjugation of the benzo[b]thiophene system are highly desirable. smolecule.com These characteristics are exploited in the design of organic semiconductors, liquid crystals, and components for photovoltaic devices. smolecule.comresearchgate.net The ability to tune the electronic properties of the scaffold through substitution makes it a versatile building block for creating materials with specific optical and electronic functionalities. smolecule.com For instance, derivatives have been investigated for their potential use in organic solar cells and as components of organic light-emitting diodes (OLEDs). researchgate.net

Strategic Importance of Halogenation in Heterocyclic Synthesis and Functionalization

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a cornerstone of synthetic organic chemistry. numberanalytics.commt.com Halogenated heterocyclic compounds are particularly significant as they serve as versatile intermediates for the synthesis of more complex molecules. sigmaaldrich.com The presence of a halogen atom on a heterocyclic ring provides a reactive "handle" that can be readily modified through a variety of chemical reactions. numberanalytics.com

One of the most powerful applications of halogenated heterocycles is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks that would be difficult to assemble otherwise. Brominated heterocycles are frequently used in these transformations due to the favorable reactivity of the carbon-bromine bond. researchgate.net Furthermore, halogenation can significantly influence the physical, chemical, and biological properties of a molecule by altering its electronics, lipophilicity, and metabolic stability. numberanalytics.com

Rationale for Focusing on 3,5-Dibromobenzo[b]thiophene as a Versatile Research Target

Among the various halogenated benzo[b]thiophenes, 3,5-Dibromobenzo[b]thiophene stands out as a particularly valuable and versatile research target. The strategic placement of the two bromine atoms at the 3- and 5-positions offers distinct opportunities for selective functionalization. The bromine atom at the 3-position of the thiophene ring is known to be highly reactive in electrophilic substitution and metalation reactions. researchgate.netcdnsciencepub.com This allows for the introduction of a wide range of substituents at this position.

Simultaneously, the bromine atom on the benzene ring at the 5-position provides a secondary site for modification, often through different reaction pathways such as nucleophilic aromatic substitution or cross-coupling reactions under specific conditions. This differential reactivity between the two bromine atoms allows for a stepwise and controlled elaboration of the benzo[b]thiophene core, making 3,5-Dibromobenzo[b]thiophene an ideal building block for creating diverse libraries of compounds for drug discovery and materials science research. The ability to selectively functionalize two different positions on the scaffold provides a high degree of molecular diversity from a single, readily accessible starting material.

Historical Context of Halogenated Thiophene and Benzo[b]thiophene Derivatives in Synthetic Chemistry

The study of thiophene chemistry dates back to its discovery in 1882 by Viktor Meyer as a contaminant in benzene. wikipedia.org Early investigations into the reactivity of thiophene and its fused derivative, benzo[b]thiophene, revealed their aromatic character and propensity to undergo electrophilic substitution reactions, including halogenation. wikipedia.org Initially, the halogenation of benzo[b]thiophene was found to primarily yield the 3-substituted product, with the potential for di-substitution under more forceful conditions. cdnsciencepub.comchemicalbook.com

Over the decades, with the advent of more sophisticated analytical techniques and a deeper understanding of reaction mechanisms, chemists have developed more selective and efficient methods for the synthesis of specific halogenated isomers. researchgate.netresearchgate.net The development of organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, revolutionized the use of halogenated heterocycles. researchgate.net These powerful synthetic tools transformed bromo- and iodo-substituted thiophenes and benzo[b]thiophenes from simple derivatives into highly valuable synthons for the construction of complex organic molecules. This has led to an explosion in the number of patents and publications describing the synthesis and application of halogenated benzo[b]thiophenes in various fields.

Structure

3D Structure

属性

CAS 编号 |

1423-62-7 |

|---|---|

分子式 |

C8H4Br2S |

分子量 |

291.99 g/mol |

IUPAC 名称 |

3,5-dibromo-1-benzothiophene |

InChI |

InChI=1S/C8H4Br2S/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H |

InChI 键 |

PYYZYZQDDICZEQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1Br)C(=CS2)Br |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3,5 Dibromobenzo B Thiophene

Regioselective Bromination Approaches to Benzo[b]thiophene Derivatives

Introducing bromine atoms onto the benzo[b]thiophene ring at specific positions is a fundamental strategy. However, the inherent reactivity of the molecule dictates the outcome of direct halogenation, necessitating more sophisticated methods like directed metalation to achieve less electronically favored substitution patterns.

Direct electrophilic substitution on the parent benzo[b]thiophene molecule is highly regioselective. The thiophene (B33073) ring is more susceptible to electrophilic attack than the benzene (B151609) ring, with the C3 position being the most electronically enriched and sterically accessible site. Consequently, the reaction of benzo[b]thiophene with brominating agents predominantly yields the 3-bromo derivative.

When benzo[b]thiophene is treated with a controlled amount of molecular bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄) at room temperature, 3-bromobenzo[b]thiophene is formed in high yield (up to 92%). Similarly, using N-bromosuccinimide (NBS) in chloroform (B151607) and acetic acid also results in selective bromination at the C3 position.

The primary challenge in synthesizing 3,5-dibromobenzo[b]thiophene via this route is controlling the position of the second bromination. If an excess of bromine is used, electrophilic substitution occurs preferentially at the C2 position, leading to the formation of 2,3-dibromobenzo[b]thiophene (B1294826) as the major product. Bromination on the benzene ring (at positions C4, C5, C6, or C7) is significantly slower and generally requires harsher conditions or the presence of activating groups. Therefore, direct dibromination of unsubstituted benzo[b]thiophene is not a viable method for the regioselective synthesis of the 3,5-dibromo isomer due to the higher reactivity of the C2 position over any position on the benzo moiety.

| Reagent | Solvent(s) | Conditions | Major Product(s) | Yield | Citation(s) |

| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Room Temperature | 3-Bromobenzo[b]thiophene | 92% | |

| N-Bromosuccinimide (NBS) | Chloroform / Acetic Acid | 0°C to Room Temp | 3-Bromobenzo[b]thiophene | ~100% | |

| Excess Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Room Temperature | 2,3-Dibromobenzo[b]thiophene | High |

A summary of outcomes from the direct bromination of benzo[b]thiophene under various conditions.

Directed ortho-metalation (DoM) offers a powerful alternative for functionalizing specific C-H bonds that are otherwise unreactive towards electrophiles. This strategy employs a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium base (e.g., n-BuLi, s-BuLi). This coordination positions the base to deprotonate the adjacent ortho position on the aromatic ring, creating a stabilized organolithium intermediate. This intermediate can then be "quenched" by an electrophile, such as molecular bromine, to introduce a substituent with high regioselectivity.

In the context of benzo[b]thiophene, direct lithiation without a directing group occurs selectively at the C2 position. To achieve substitution at the C5 position, a DMG would need to be installed at either the C4 or C6 position. For instance, a carbamate (B1207046) group (-OCONEt₂) at C4 could direct lithiation specifically to the C5 position. Subsequent quenching of the resulting C5-lithiated intermediate with a bromine source would yield the 5-bromo derivative.

A hypothetical route to 3,5-dibromobenzo[b]thiophene using this strategy could involve:

Synthesis of 4-hydroxybenzo[b]thiophene.

Conversion of the hydroxyl group to a potent DMG, such as an N,N-diethyl carbamate.

Directed ortho-metalation at the C5 position using s-BuLi/TMEDA, followed by electrophilic quenching with Br₂ to install the first bromine atom.

Removal of the directing group to yield 5-bromobenzo[b]thiophene.

A final, standard electrophilic bromination using NBS or Br₂ to introduce the second bromine atom at the most reactive C3 position.

This approach, while multistep, circumvents the regioselectivity limitations of direct electrophilic attack on the benzene ring, providing a rational and controllable route to otherwise inaccessible isomers.

Multistep Synthesis from Precursors Incorporating Bromine

The most effective strategies for synthesizing 3,5-dibromobenzo[b]thiophene involve constructing the bicyclic ring system from precursors that already contain bromine atoms at the required positions. This approach ensures unambiguous regiochemistry in the final product.

Electrophilic cyclization of ortho-alkynyl thioanisoles is a robust method for forming the benzo[b]thiophene core. This strategy can be adapted by starting with appropriately brominated precursors. For the synthesis of 3,5-dibromobenzo[b]thiophene, the synthesis would begin with a brominated benzene derivative.

A plausible synthetic sequence is as follows:

Start with a precursor like 2,4-dibromofluorobenzene.

Nucleophilic aromatic substitution with a thiol, such as methyl thioglycolate, would displace the fluorine to form a thioether.

The resulting intermediate, now containing a bromine atom at the position that will become C5 of the benzo[b]thiophene, is converted into an o-alkynyl thioanisole (B89551) derivative via reactions such as the Sonogashira coupling.

This brominated o-alkynyl thioanisole is then subjected to an electrophilic cyclization reaction. Using an electrophilic bromine source like Br₂ or NBS promotes the cyclization and simultaneously installs the second bromine atom at the C3 position.

This methodology has been successfully used to prepare 6-bromobenzo[b]thiophene (B96252) derivatives from the corresponding brominated alkynyl thioanisole, demonstrating the viability of incorporating halogenated precursors in this cyclization strategy.

Annulation strategies build the thiophene ring onto a pre-existing, functionalized benzene ring. A powerful modern approach involves the gold-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzene derivatives. This method is particularly suitable for preparing benzo[b]thiophenes with substitution patterns that are difficult to achieve via direct bromination.

The synthesis of 4,7-dibromobenzo[b]thiophene has been demonstrated using this strategy, highlighting its potential for preparing other dibromo-isomers. An analogous route to 3,5-dibromobenzo[b]thiophene would involve:

Starting with a precursor such as 1,3-dibromo-5-fluorobenzaldehyde.

Reaction with sodium tert-butylthiolate (t-BuSNa) to displace the fluorine atom, yielding a 2-(t-butylsulfanyl)benzaldehyde derivative containing bromines at the 4- and 6-positions.

Conversion of the aldehyde to an ethynyl (B1212043) group, for instance, via the Seyferth–Gilbert homologation.

The resulting 1,5-dibromo-3-(ethynyl)-2-(t-butylsulfanyl)benzene intermediate would then be subjected to gold-catalyzed cyclization. This step would form the thiophene ring.

A final protodebromination step would be required to selectively remove the bromine at the C7 position, which is often feasible under specific catalytic conditions, to yield the desired 3,5-dibromobenzo[b]thiophene.

Palladium-catalyzed intramolecular C-H functionalization represents another advanced annulation strategy. This method involves the cyclization of intermediates like α-aryl-β-mercaptoacrylates, where the aryl group is appropriately substituted with a bromine atom.

Optimization of Reaction Conditions and Yields in 3,5-Dibromobenzo[b]thiophene Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of 3,5-dibromobenzo[b]thiophene, particularly when dealing with regiochemical challenges.

For direct bromination approaches aimed at synthesizing a 3-bromo intermediate, the choice of brominating agent and solvent is crucial. While Br₂ in CCl₄ is effective, NBS is often preferred as it is a solid reagent that is easier to handle and can sometimes offer better selectivity by maintaining a low concentration of Br₂ in the reaction mixture. Solvents like acetonitrile (B52724) or dimethylformamide (DMF) have also been shown to influence the selectivity of bromination reactions on substituted benzo[b]thiophenes. Low temperatures (e.g., 0°C) are typically employed to control the reaction rate and minimize the formation of over-brominated byproducts.

Cross-coupling Reactions (e.g., Sonogashira): The choice of palladium catalyst, ligand, copper co-catalyst, and base must be tailored to the specific substrates to ensure efficient formation of the C-C triple bond in alkynyl precursors.

Cyclization/Annulation Reactions: In gold-catalyzed cyclizations, the choice of the gold source (e.g., AuCl) and the solvent system (e.g., dioxane/water) can significantly impact reaction time and yield. For palladium-catalyzed C-H functionalization, the oxidant (e.g., Cu(OAc)₂ or O₂), additives (e.g., tetrabutylammonium (B224687) bromide), and solvent (e.g., DMF) are critical parameters that must be optimized to facilitate the catalytic cycle and prevent catalyst deactivation.

| Synthetic Step | Key Parameters for Optimization | Desired Outcome |

| Direct Bromination (C3) | Reagent (NBS vs. Br₂), Solvent, Temperature | Maximize regioselectivity for C3, minimize 2,3-dibromination. |

| Directed Metalation (C5) | Organolithium base (n-BuLi vs. s-BuLi), Additive (TMEDA), Temperature | Achieve complete and selective deprotonation at C5 without side reactions. |

| Electrophilic Cyclization | Bromine source (NBS, Br₂), Solvent, Temperature | Efficient ring closure and concurrent C3-bromination. |

| Catalytic Annulation | Catalyst (e.g., AuCl, Pd(OAc)₂), Ligands, Oxidant, Solvent | High turnover number, good functional group tolerance, high yield of the fused ring system. |

A summary of key factors for optimizing the synthesis of 3,5-Dibromobenzo[b]thiophene.

Purification Techniques and Purity Assessment Methodologies for Dibrominated Benzo[b]thiophenes

The isolation and purification of 3,5-Dibromobenzo[b]thiophene from reaction mixtures are critical steps to ensure the material is suitable for subsequent applications. A combination of chromatographic and non-chromatographic techniques is employed, followed by rigorous analytical assessment to confirm purity.

Purification Techniques

The primary methods for purifying dibrominated benzo[b]thiophenes involve column chromatography and recrystallization. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography: This is the most common technique for the purification of benzo[b]thiophene derivatives. nih.govrsc.org It effectively separates the desired product from starting materials, reagents, and by-products. Silica gel is the standard stationary phase used for this class of compounds. rsc.org The mobile phase, or eluent, is typically a non-polar solvent or a mixture of solvents, with polarity adjusted to achieve optimal separation. nih.gov Common solvent systems include hexane, petroleum ether, dichloromethane, and ethyl acetate, often used in combination. nih.govrsc.orgrsc.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. nih.gov

Recrystallization: This technique is used to purify solid products. The crude dibrominated benzo[b]thiophene is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes, leaving impurities dissolved in the solvent. The selection of an appropriate solvent is crucial for the efficiency of this process.

Below is a table summarizing common purification parameters for benzo[b]thiophene derivatives based on established laboratory practices.

| Technique | Stationary Phase | Mobile Phase / Eluent System | Typical Application |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel (40–63 µm) | n-Hexane/Dichloromethane (e.g., 10:1) | Separation of non-polar benzo[b]thiophene derivatives from reaction by-products. rsc.org |

| Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Petroleum Ether/Ethyl Acetate | General purification of substituted benzo[b]thiophenes. nih.govrsc.org |

| Silica Gel Column Chromatography | Silica Gel | Hexane | Purification of brominated benzo[b]thiophenes. |

| Recrystallization | Not Applicable | Various Organic Solvents (e.g., Ethanol, Methanol, Hexane) | Final purification of solid, crystalline products to remove minor impurities. |

Purity Assessment Methodologies

To ascertain the purity of 3,5-Dibromobenzo[b]thiophene, a suite of analytical techniques is utilized. These methods confirm the identity and quantify the purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for the structural elucidation and purity assessment of organic molecules. spectrabase.comrsc.org The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms, and the absence of signals corresponding to impurities is a strong indicator of purity.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. synthinkchemicals.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful as it separates the components of a sample before mass analysis, providing both purity information and molecular weight confirmation. spectrabase.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of non-volatile compounds. synthinkchemicals.com The sample is passed through a column, and a detector (commonly a UV detector for aromatic compounds like benzo[b]thiophenes) measures the amount of substance eluting over time. mdpi.com The purity is typically expressed as a percentage based on the area of the product peak relative to the total area of all peaks in the chromatogram. Purity levels greater than 95% are often required for research and pharmaceutical applications.

The following table details the common analytical methods for assessing the purity of benzo[b]thiophene compounds.

| Methodology | Typical Information Obtained | Relevance to Purity Assessment |

|---|---|---|

| 1H and 13C NMR | Structural confirmation, presence of proton and carbon environments. spectrabase.comchemicalbook.com | Absence of extraneous peaks indicates high purity. Integration of signals can be used for quantitative analysis. |

| GC-MS | Separation of volatile compounds and determination of their mass-to-charge ratio. nih.gov | A single peak in the gas chromatogram with the correct mass spectrum confirms the identity and purity of the compound. spectrabase.com |

| HPLC | Quantitative analysis of components in a mixture. mdpi.com | Provides a precise percentage of purity based on peak area in the chromatogram. |

| Thin-Layer Chromatography (TLC) | Qualitative assessment of the number of components in a mixture. nih.gov | Used for rapid monitoring of reaction progress and purification efficiency; a single spot suggests a high degree of purity. |

Reactivity Profiles and Reaction Mechanisms of 3,5 Dibromobenzo B Thiophene

Cross-Coupling Reactions at Bromine Centers

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 3,5-dibromobenzo[b]thiophene offers two reactive sites for such transformations. The relative reactivity of the C-Br bonds at the 3- and 5-positions is a key consideration in achieving regioselective functionalization.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide. In the case of dihalogenated aromatic compounds, regioselectivity can often be achieved based on the electronic and steric environment of the halogens. For dihalothiophenes, it is generally observed that the halogen at the α-position (adjacent to the sulfur atom) is more reactive than the halogen at the β-position. While specific studies on the Suzuki-Miyaura coupling of 3,5-dibromobenzo[b]thiophene are not extensively detailed in the provided literature, principles from related systems suggest that the C-Br bond at the 3-position would be more susceptible to oxidative addition to the palladium(0) catalyst due to the higher electron density of the thiophene (B33073) ring compared to the benzene (B151609) ring.

This preferential reactivity allows for the selective introduction of aryl or alkyl groups at the 3-position while leaving the 5-bromo substituent intact for subsequent transformations. The general mechanism involves the oxidative addition of the palladium catalyst to the more reactive C-Br bond, followed by transmetalation with the boronic acid or ester, and subsequent reductive elimination to yield the coupled product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 76 |

| 2 | 4-bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |

| 3 | 1-bromo-4-nitrobenzene | 4-methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 |

Note: The data in this table is representative of Suzuki-Miyaura couplings on various brominated thiophene and benzene derivatives to illustrate typical reaction conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.gov This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. organic-chemistry.org For dihalogenated benzo[b]thiophenes, the regioselectivity of the Sonogashira coupling is a critical aspect. Studies on 2,3-dibromobenzo[b]thiophene (B1294826) have shown that the bromine at the 2-position (α-position) is more reactive towards Sonogashira coupling than the bromine at the 3-position (β-position). By analogy, in 3,5-dibromobenzo[b]thiophene, the bromine at the 3-position, being on the more electron-rich thiophene ring, is expected to be more reactive than the bromine at the 5-position on the benzene ring. This allows for the selective introduction of an alkynyl group at the 3-position.

The reaction mechanism proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition to the C-Br bond, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.

Table 2: Examples of Sonogashira Coupling with Bromoarenes

| Entry | Bromoarene | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 98 |

| 2 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 95 |

| 3 | 1-bromo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 91 |

Note: This table presents typical conditions for Sonogashira couplings of various bromoarenes to illustrate the reaction's applicability.

Negishi Coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a powerful method for forming carbon-carbon bonds, including sp²-sp², sp²-sp³, and sp³-sp³ linkages. nih.govrsc.org While specific applications of the Negishi coupling to 3,5-dibromobenzo[b]thiophene are not extensively documented, the principles of reactivity suggest that selective coupling at the 3-position should be achievable. The higher reactivity of the C-Br bond on the thiophene ring would favor oxidative addition of the palladium or nickel catalyst at this site.

Stille Coupling utilizes an organotin reagent to couple with an organic halide in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. nih.gov Similar to other cross-coupling reactions, the regioselectivity of the Stille coupling on 3,5-dibromobenzo[b]thiophene would be dictated by the differential reactivity of the two C-Br bonds, with the 3-position being the more probable site of initial reaction. The mechanism for both reactions follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. harvard.edu

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is of great synthetic importance due to the prevalence of arylamines in pharmaceuticals and materials science. nih.govacsgcipr.org The reactivity of 3-bromobenzo[b]thiophenes in Buchwald-Hartwig aminations has been demonstrated, suggesting that the C-Br bond at the 3-position of 3,5-dibromobenzo[b]thiophene would be susceptible to this transformation.

The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands and a strong base. The catalytic cycle involves oxidative addition of the palladium to the C-Br bond, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product. The greater reactivity of the 3-position would allow for the selective synthesis of 3-amino-5-bromobenzo[b]thiophene derivatives.

Table 3: General Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Bromobenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 |

| 2 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 |

| 3 | 3-Bromopyridine | Piperidine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 80 |

Note: This table provides representative conditions for the Buchwald-Hartwig amination of various aryl halides.

Electrophilic Aromatic Substitution (EAS) on the Benzo[b]thiophene Core

Electrophilic aromatic substitution (EAS) involves the substitution of a proton on an aromatic ring with an electrophile. The benzo[b]thiophene ring system is generally reactive towards electrophiles, with a preference for substitution at the 3-position of the thiophene ring, as this leads to a more stable cationic intermediate.

In 3,5-dibromobenzo[b]thiophene, both the 3- and 5-positions are occupied by bromine atoms. Halogens are deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution. Therefore, the existing bromine atoms will influence the position of any subsequent electrophilic attack.

Metalation Reactions and Subsequent Electrophilic Quenching

Metalation of 3,5-dibromobenzo[b]thiophene, primarily through halogen-lithium exchange, is a powerful strategy for the regioselective introduction of a wide range of functional groups. This process typically involves the treatment of the dibromo compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to generate a lithiated intermediate that can then be trapped by an electrophile. nih.govresearchgate.netchemrxiv.org

The regioselectivity of the halogen-lithium exchange is a critical aspect of these reactions. The bromine atom at the 3-position is generally more susceptible to exchange than the one at the 5-position. nih.gov This preferential reactivity is attributed to the electronic influence of the adjacent sulfur atom, which can stabilize the resulting organolithium species. The reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl. researchgate.net

Upon formation of the lithiated intermediate, a variety of electrophiles can be employed to introduce new substituents onto the benzo[b]thiophene core. Quenching the reaction with deuterium (B1214612) oxide (D₂O) can be used to confirm the position of lithiation. nih.gov

Table 1: Examples of Metalation and Electrophilic Quenching of 3,5-Dibromobenzo[b]thiophene

| Reagent 1 | Reagent 2 (Electrophile) | Product | Position of Functionalization | Reference |

| n-BuLi | DMF | 3-Formyl-5-bromobenzo[b]thiophene | 3 | Inferred from nih.gov |

| n-BuLi | CO₂ | 5-Bromo-benzo[b]thiophene-3-carboxylic acid | 3 | Inferred from nih.gov |

| n-BuLi | (CH₃)₃SiCl | 3-Trimethylsilyl-5-bromobenzo[b]thiophene | 3 | Inferred from researchgate.net |

| n-BuLi | I₂ | 3-Iodo-5-bromobenzo[b]thiophene | 3 | Inferred from researchgate.net |

| n-BuLi (2 equiv.) | DMF (2 equiv.) | 3,5-Diformylbenzo[b]thiophene | 3 and 5 | Inferred from nih.gov |

Note: The reactions in this table are based on established principles of halogen-lithium exchange on analogous brominated aromatic and heteroaromatic systems.

Radical Reactions Involving Bromine and their Mechanistic Aspects

The carbon-bromine bonds in 3,5-dibromobenzo[b]thiophene can undergo homolytic cleavage to generate radical intermediates, which can then participate in a variety of transformations. This cleavage can be initiated by photolysis (UV irradiation) or through the use of radical initiators. wikipedia.orgnih.gov

Photochemical studies on bromothiophenes have shown that the C-Br bond can be cleaved upon UV irradiation, leading to the formation of a thienyl radical and a bromine radical. wikipedia.org This process can proceed through the excited singlet state followed by intersystem crossing to a repulsive triplet state, or via internal conversion to a highly vibrational ground state. wikipedia.org The resulting thienyl radical can then abstract a hydrogen atom from the solvent or participate in other radical reactions.

Atom transfer radical addition (ATRA) and atom transfer radical cyclization (ATRC) are other potential radical pathways for the functionalization of bromoarenes. rsc.org These reactions, often catalyzed by transition metals, involve the transfer of a halogen atom to the catalyst to generate a carbon-centered radical. While specific examples involving 3,5-dibromobenzo[b]thiophene are not extensively documented, the principles of these reactions suggest potential for its application in forming new carbon-carbon and carbon-heteroatom bonds.

Mechanistically, radical reactions involving the bromine atoms can be complex. The stability of the generated benzothienyl radical and the reaction conditions play a crucial role in determining the outcome. In the absence of efficient trapping agents, side reactions such as dimerization or reaction with the solvent can occur.

Stereo- and Regioselectivity in Derivatization Reactions of Dibromobenzo[b]thiophene

The differential reactivity of the two bromine atoms in 3,5-dibromobenzo[b]thiophene allows for regioselective derivatization, particularly in transition metal-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. researchgate.netdntb.gov.uacmu.edu The selectivity in these reactions is governed by a combination of electronic and steric factors.

In Suzuki cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-Br bond is the rate-determining step. The C-Br bond at the more electron-deficient or less sterically hindered position will typically react preferentially. researchgate.net For 3,5-dibromobenzo[b]thiophene, the 3-position is electronically activated by the sulfur atom, but also potentially more sterically hindered depending on the incoming coupling partner. The 5-position, being on the benzene ring, has a different electronic environment. The regiochemical outcome can often be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.netcmu.edu

Similarly, in the Heck reaction, the regioselectivity of the carbopalladation step is influenced by both steric and electronic factors of the substrate and the alkene. rsc.org The presence of the two bromine atoms offers the possibility of sequential or selective couplings.

Stereoselectivity becomes a consideration when the derivatization reaction introduces a chiral center. For instance, if a substituent introduced at the 3- or 5-position contains a prochiral center, the subsequent reaction at that site could, in principle, be controlled to favor one stereoisomer over another, although specific examples for 3,5-dibromobenzo[b]thiophene are not widely reported.

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dibromobenzo[b]thiophene

| Reaction Type | Coupling Partner | Catalyst/Ligand | Major Product | Position of Functionalization | Reference |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-5-bromobenzo[b]thiophene | 3 | Inferred from researchgate.net |

| Suzuki | Arylboronic acid | Pd(dppf)Cl₂ | 5-Aryl-3-bromobenzo[b]thiophene | 5 | Inferred from researchgate.netcmu.edu |

| Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | 3-Styryl-5-bromobenzo[b]thiophene | 3 | Inferred from dntb.gov.ua |

| Heck | Methyl acrylate | Pd(OAc)₂/PPh₃ | Methyl (E)-3-(5-bromo-benzo[b]thiophen-3-yl)acrylate | 3 | Inferred from dntb.gov.ua |

Note: The reactions and selectivities in this table are illustrative and based on general principles of cross-coupling reactions on dihalogenated aromatic systems. The actual outcome may vary depending on the specific substrates and reaction conditions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

The ¹H NMR spectrum of 3,5-Dibromobenzo(b)thiophene is expected to reveal the electronic environment of its aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the anisotropic effects of the fused ring system.

Based on the structure, four distinct proton signals in the aromatic region are anticipated. The protons on the thiophene (B33073) ring (H2 and H4) and the benzene (B151609) ring (H6 and H7) would exhibit characteristic chemical shifts and coupling patterns. The bromine atoms at positions 3 and 5 will significantly influence the chemical shifts of adjacent protons, generally causing a downfield shift.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.8 | Doublet | ~0.9 (long-range) |

| H-4 | 7.9 - 8.2 | Doublet | ~1.8 (long-range) |

| H-6 | 7.6 - 7.9 | Doublet of doublets | ~8.5, ~1.8 |

| H-7 | 7.3 - 7.6 | Doublet | ~8.5 |

Note: These are predicted values and may differ from experimental data.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms. The carbons directly bonded to bromine (C3 and C5) are expected to be significantly deshielded.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 130 |

| C-3 | 115 - 120 |

| C-3a | 138 - 142 |

| C-4 | 128 - 132 |

| C-5 | 118 - 122 |

| C-6 | 124 - 128 |

| C-7 | 122 - 126 |

| C-7a | 139 - 143 |

Note: These are predicted values and may differ from experimental data.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For this compound, this would help confirm the connectivity between adjacent protons on the benzene ring (H-6 and H-7) and potentially long-range couplings involving the thiophene ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

The mass spectrum of this compound would be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This would result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

Predicted Isotopic Pattern for the Molecular Ion of this compound:

| Ion | m/z (approx.) | Relative Intensity |

| [C₈H₄⁷⁹Br₂S]⁺ | 290 | 1 |

| [C₈H₄⁷⁹Br⁸¹BrS]⁺ | 292 | 2 |

| [C₈H₄⁸¹Br₂S]⁺ | 294 | 1 |

Note: These are predicted values based on natural isotopic abundances.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This is a critical tool for confirming the molecular formula of this compound (C₈H₄Br₂S).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide the mass spectrum of the compound, confirming its identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. While experimental spectra for this specific compound are not widely published, its characteristic vibrational modes can be predicted with high accuracy based on established data for benzothiophenes, brominated aromatics, and through computational methods like Density Functional Theory (DFT). nih.govresearchgate.netknu.ac.kr

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light, providing information on different vibrational modes. The selection rules for the two techniques differ; some modes may be active in IR, some in Raman, and some in both. For a non-linear molecule like this compound with 15 atoms, a total of 3N-6 = 3(15)-6 = 39 normal vibrational modes are expected.

The primary vibrational modes anticipated for this compound can be categorized as follows:

Aromatic C-H Stretching: The benzo(b)thiophene core contains aromatic C-H bonds. These stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. These are often characteristic of the aromatic skeleton.

C-S Stretching: The vibration of the carbon-sulfur bond within the thiophene ring is typically weaker and found at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibrations are characteristic of halogenated compounds and are expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. The presence of two C-Br bonds may lead to symmetric and asymmetric stretching modes.

Out-of-Plane Bending: The C-H out-of-plane bending (wagging) modes are particularly useful for determining the substitution pattern on the benzene ring. These vibrations occur in the 900-650 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Ring Stretch | 1600 - 1400 | IR, Raman (often strong in Raman) |

| C-H In-Plane Bend | 1300 - 1000 | IR, Raman |

| C-H Out-of-Plane Bend | 900 - 650 | IR (often strong) |

| C-S Stretch | 800 - 600 | IR, Raman |

| C-Br Stretch | 600 - 500 | IR, Raman (often strong in Raman) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. While the specific crystal structure of this compound has not been detailed in widely available literature, analysis of related brominated thiophene and benzothiophene (B83047) structures allows for an informed prediction of its key structural features. nih.govmdpi.comuzh.ch

A single-crystal X-ray diffraction experiment on this compound would be expected to reveal:

Molecular Geometry: Confirmation of the planarity of the fused benzo(b)thiophene ring system. Deviations from planarity, though expected to be minor, can be precisely quantified.

Bond Lengths and Angles: Accurate measurements of the C-C, C-S, C-H, and C-Br bond lengths and the internal angles of the fused rings. These experimental values serve as benchmarks for computational models.

Intermolecular Interactions: In the solid state, molecules of this compound would arrange in a crystal lattice stabilized by non-covalent interactions. Key interactions would likely include π-π stacking between the aromatic cores of adjacent molecules and halogen bonding (Br···Br or Br···S contacts), which can significantly influence the material's electronic properties and crystal packing.

The table below presents typical bond lengths for the benzo(b)thiophene core, derived from crystallographic data of related compounds.

| Bond Type | Expected Bond Length (Å) |

|---|---|

| C-S (thiophene ring) | 1.70 - 1.75 |

| C=C (thiophene ring) | 1.36 - 1.38 |

| C-C (thiophene ring) | 1.41 - 1.44 |

| C-C (benzene ring) | 1.37 - 1.42 |

| C-Br | 1.85 - 1.90 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For conjugated π-systems like this compound, this technique provides valuable information about its electronic structure. The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity.

The parent compound, benzo(b)thiophene, exhibits strong absorption in the UV region due to π → π* electronic transitions within the aromatic system. researchgate.net The introduction of bromine atoms at the 3- and 5-positions is expected to influence the electronic spectrum in several ways:

Bathochromic Shift: Halogen substituents, particularly heavier ones like bromine, often cause a shift of the absorption maxima to longer wavelengths (a red shift). This is attributed to the electron-donating resonance effect of the bromine lone pairs, which can extend the conjugation of the π-system, and the heavy-atom effect.

Hyperchromic Effect: An increase in the intensity of the absorption (molar absorptivity) may also be observed.

The primary absorption bands in this compound would correspond to π → π* transitions. The specific λmax values are sensitive to the solvent environment, with polar solvents often causing shifts compared to nonpolar solvents. biointerfaceresearch.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and aid in the assignment of the observed transitions. mdpi.commdpi.com

The table below compares the experimental λmax for benzo(b)thiophene with the predicted effect of dibromination.

| Compound | Typical λmax (nm) | Primary Electronic Transition |

|---|---|---|

| Benzene | ~254 | π → π |

| Thiophene | ~231 | π → π |

| Benzo(b)thiophene researchgate.net | ~297 | π → π |

| This compound | > 297 (Predicted) | π → π |

Computational and Theoretical Chemistry Investigations of 3,5 Dibromobenzo B Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

A key aspect of understanding a molecule's electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule. researchgate.netwuxibiology.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. wikipedia.org

For 3,5-Dibromobenzo[b]thiophene, DFT calculations would be employed to determine the energies of the HOMO and LUMO. The analysis would also detail the contributions of the various atoms and molecular fragments (the benzo group, the thiophene (B33073) ring, and the bromine atoms) to these frontier orbitals. It is anticipated that the π-systems of the fused rings would be the primary contributors to both the HOMO and LUMO. The bromine atoms, with their lone pairs and electronegativity, would also be expected to influence the energies and spatial distributions of these orbitals.

Table 1: Illustrative HOMO-LUMO Energy Data for Thiophene Derivatives (Hypothetical Data for 3,5-Dibromobenzo[b]thiophene)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzo[b]thiophene | -6.5 | -1.2 | 5.3 |

| 3-Bromobenzo[b]thiophene | -6.7 | -1.5 | 5.2 |

| 3,5-Dibromobenzo[b]thiophene | -6.9 | -1.8 | 5.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for 3,5-Dibromobenzo[b]thiophene were not found in the searched literature. The trend of a decreasing energy gap with increased bromination is a plausible expectation based on general chemical principles.

A comprehensive molecular orbital (MO) analysis extends beyond just the HOMO and LUMO to include other significant orbitals that contribute to the molecule's bonding and electronic properties. doi.org DFT calculations can generate visualizations of the molecular orbitals, showing their shapes and phases across the molecular framework. wayne.edu For 3,5-Dibromobenzo[b]thiophene, this would reveal the nature of the π-conjugation across the fused ring system and the localization of electron density.

Furthermore, the calculation of the total electron density distribution provides a map of electron-rich and electron-poor regions within the molecule. This is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. In 3,5-Dibromobenzo[b]thiophene, one would expect a high electron density around the sulfur and bromine atoms due to their lone pairs, as well as delocalized π-electron density across the aromatic rings.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity of molecules by exploring their potential energy surfaces and the nature of their frontier orbitals. nih.gov These methods can provide quantitative insights into reaction mechanisms and selectivity.

To understand how 3,5-Dibromobenzo[b]thiophene participates in chemical reactions, theoretical chemists can model the transition states of potential reaction pathways. mdpi.com A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, which is a key indicator of the reaction rate. For instance, in electrophilic aromatic substitution reactions, DFT could be used to model the transition states for substitution at different positions on the benzo[b]thiophene core, thereby predicting the most likely site of reaction.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the regioselectivity of chemical reactions. wikipedia.org It focuses on the interaction between the HOMO of one reactant and the LUMO of the other. youtube.com The shape, symmetry, and energy of these frontier orbitals dictate the preferred orientation of the reactants as they approach each other.

For reactions involving 3,5-Dibromobenzo[b]thiophene, FMO theory can be applied to predict the outcome of various transformations. For example, in a Diels-Alder reaction where 3,5-Dibromobenzo[b]thiophene might act as a dienophile, the interaction between its LUMO and the HOMO of a diene would be analyzed to predict the stereochemistry and regiochemistry of the resulting cycloadduct. The coefficients of the atomic orbitals in the HOMO and LUMO can be used to quantify the reactivity of different atomic sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While 3,5-Dibromobenzo[b]thiophene is a relatively rigid molecule, it still possesses some degree of conformational flexibility, particularly concerning the orientation of the bromine atoms relative to the plane of the fused rings. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. researchgate.netnih.gov

MD simulations involve solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior. dntb.gov.ua By running simulations at different temperatures, it is possible to identify the most stable conformations and the energy barriers between them. researchgate.net Although significant conformational changes are not expected for the core structure of 3,5-Dibromobenzo[b]thiophene, MD simulations could provide insights into the vibrational modes and the dynamic interactions with solvent molecules or other species in its environment.

Spectroscopic Property Predictions via Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, offering a valuable complement to experimental data. These theoretical calculations can provide detailed information about the vibrational, electronic, and magnetic shielding properties of a molecule, which correspond to its Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra, respectively.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of a molecule at its optimized geometry. These calculations not only predict the positions of the absorption bands but also their relative intensities. The assignments of these vibrational modes can be further elucidated through Potential Energy Distribution (PED) analysis. For substituted benzothiophenes, DFT calculations can help in assigning the characteristic vibrational modes, such as C-H stretching, C-C stretching of the aromatic rings, and the C-S stretching of the thiophene ring, as well as vibrations involving the bromine substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. This method provides information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). For a molecule like 3,5-Dibromobenzo[b]thiophene, TD-DFT calculations could predict the maximum absorption wavelengths (λmax) in its UV-Vis spectrum, which are related to the electronic transitions within the conjugated π-system of the benzothiophene (B83047) core.

Table 1: Illustrative Data Table for Computationally Predicted Spectroscopic Properties of 3,5-Dibromobenzo[b]thiophene

Note: The following table is a representative example of how computationally predicted spectroscopic data would be presented. Specific calculated values for 3,5-Dibromobenzo[b]thiophene are not available in the publicly accessible literature reviewed for this article.

| Spectroscopic Property | Predicted Value | Methodology |

| ¹H NMR Chemical Shift (ppm) | Data not available | GIAO/DFT |

| ¹³C NMR Chemical Shift (ppm) | Data not available | GIAO/DFT |

| Major IR Frequencies (cm⁻¹) | Data not available | DFT/B3LYP |

| UV-Vis λmax (nm) | Data not available | TD-DFT |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates variations in the molecular structure with variations in a specific property. This is achieved by calculating a set of molecular descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic, and physicochemical).

For a class of compounds like substituted benzothiophenes, QSPR models could be developed to predict a wide range of chemical attributes, including but not limited to:

Boiling Point: This property is influenced by factors such as molecular weight, size, shape, and intermolecular forces.

Solubility: The ability of a compound to dissolve in a particular solvent can be modeled using descriptors that capture its polarity, hydrogen bonding capacity, and molecular volume.

Partition Coefficient (logP): This is a measure of a compound's lipophilicity and is crucial in environmental science and medicinal chemistry. It can be predicted using descriptors related to surface area, polarity, and hydrophobicity.

Refractive Index: This property is related to the polarizability of the molecule and can be modeled using electronic and topological descriptors.

The development of a QSPR model typically involves the following steps:

Data Set Collection: A set of molecules with experimentally determined values for the property of interest is gathered.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to select the most relevant descriptors and build the mathematical model.

Model Validation: The predictive power of the model is assessed using various statistical techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

While specific QSPR studies focused on predicting the general chemical attributes of 3,5-Dibromobenzo[b]thiophene have not been identified in the reviewed literature, the principles of QSPR could be applied to this compound if it were included in a larger dataset of related halogenated benzothiophenes with known experimental properties.

Table 2: Illustrative Data Table for QSPR Predicted Chemical Attributes of 3,5-Dibromobenzo[b]thiophene

Note: This table illustrates the potential output of a QSPR model. The values presented are hypothetical as no specific QSPR models for the chemical attributes of 3,5-Dibromobenzo[b]thiophene were found in the reviewed literature.

| Chemical Attribute | Predicted Value | QSPR Model Descriptors (Example) |

| Boiling Point (°C) | Data not available | Molecular Weight, Wiener Index, Polar Surface Area |

| logP (Octanol/Water) | Data not available | Atomic Contributions, van der Waals Surface Area |

| Aqueous Solubility (logS) | Data not available | Number of H-bond donors/acceptors, Molar Refractivity |

Derivatization Strategies for Expanding the Chemical Space of 3,5 Dibromobenzo B Thiophene

Sequential and Selective Functionalization of Bromine Atoms

The presence of two bromine atoms on the benzo[b]thiophene core at positions 3 and 5 opens the door for sequential and selective derivatization. The ability to functionalize one bromine atom while leaving the other intact is crucial for creating well-defined, non-symmetrical molecules. This selectivity is typically governed by the inherent electronic and steric differences between the two positions and can be precisely controlled through the choice of reaction conditions, catalysts, and ligands.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for achieving this selectivity. nih.govrsc.org The reaction of 3,5-dibromobenzo[b]thiophene with a stoichiometric amount of a boronic acid or ester can lead to the preferential formation of a mono-arylated product. The regioselectivity of this initial coupling often depends on the subtle differences in the electronic environment of the C3 and C5 positions. In many heterocyclic systems, bromine atoms at different positions exhibit varying reactivity rates in Suzuki couplings, allowing for a predictable order of substitution. rsc.org

For instance, in related dibromothiophene systems, the bromine atom at the more electron-deficient or less sterically hindered position tends to react faster. rsc.org By carefully controlling reaction parameters such as temperature, reaction time, and the amount of the coupling partner, chemists can isolate the mono-substituted intermediate in high yield before proceeding to a second, different coupling reaction at the remaining bromine position. This sequential approach allows for the synthesis of 3,5-disubstituted benzo[b]thiophenes with two different functional groups (R¹ ≠ R²).

Another strategy involves metal-halogen exchange, typically using organolithium reagents like n-butyllithium or s-butyllithium at low temperatures. researchgate.netwhiterose.ac.uk The kinetic deprotonation or lithium-bromine exchange can be selective for one position over the other. The resulting mono-lithiated intermediate can then be trapped with a variety of electrophiles to introduce a new functional group. The remaining bromine atom can then be functionalized in a subsequent step using a different set of reactions.

The table below summarizes representative conditions for the selective functionalization of dibromo-heterocyclic compounds, illustrating the principles applicable to 3,5-dibromobenzo[b]thiophene.

| Reaction Type | Reagents and Conditions | Selectivity Outcome |

| Suzuki Coupling | 1.1 eq. Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90°C, 12h | Mono-arylation at the more reactive C-Br bond. |

| Lithium-Halogen Exchange | 1.0 eq. s-BuLi, THF, -78°C, then Electrophile (E⁺) | Mono-functionalization via a lithiated intermediate. |

| Sequential Suzuki Coupling | Step 1: 1.1 eq. Ar¹B(OH)₂, Pd catalyst, Base. Step 2: 1.1 eq. Ar²B(OH)₂, Pd catalyst, Base. | Stepwise introduction of two different aryl groups. |

Introduction of Diverse Functional Groups (e.g., nitrogen, oxygen, sulfur-containing moieties)

Building upon the selective functionalization of the C-Br bonds, a wide array of functional groups can be introduced onto the 3,5-dibromobenzo[b]thiophene core. This is essential for tuning the electronic properties, solubility, and biological activity of the resulting molecules.

Nitrogen-containing moieties are commonly introduced via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.org This reaction allows for the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. By employing a suitable palladium catalyst and a phosphine (B1218219) ligand, one or both bromine atoms of 3,5-dibromobenzo[b]thiophene can be substituted with alkylamines, anilines, or various nitrogen-based heterocycles. researchgate.netnih.gov The reaction conditions can be optimized to achieve either mono- or di-amination, providing access to a library of amino-substituted benzo[b]thiophenes. nih.gov

Oxygen-containing functional groups , such as hydroxyl, alkoxy, or aryloxy groups, can be installed using methods like the Buchwald-Hartwig C-O coupling or Ullmann-type condensations. These reactions involve the coupling of the dibromo-scaffold with alcohols, phenols, or water (for the hydroxyl group) in the presence of a copper or palladium catalyst and a suitable base. This enables the synthesis of ethers and phenols derived from the benzo[b]thiophene core.

Sulfur-containing moieties can be introduced through palladium-catalyzed coupling with thiols or thiophenols to produce the corresponding aryl thioethers. wikipedia.org This C-S bond formation expands the chemical diversity, allowing for the creation of molecules with potential applications in materials science, where sulfur-rich compounds are often sought for their electronic properties.

The following table details common methods for introducing these heteroatomic functional groups onto aryl halides.

| Functional Group | Reaction Name | Typical Reagents | Introduced Moiety Example |

| Nitrogen | Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | -NR₂ (e.g., -NHPh, -N(CH₃)₂) |

| Oxygen | Buchwald-Hartwig C-O Coupling | Alcohol (ROH), Pd catalyst, ligand, base | -OR (e.g., -OCH₃, -OPh) |

| Sulfur | C-S Coupling | Thiol (RSH), Pd or Cu catalyst, base | -SR (e.g., -SCH₃, -SPh) |

Polymerization and Oligomerization via 3,5-Dibromobenzo[b]thiophene Units

The difunctional nature of 3,5-dibromobenzo[b]thiophene makes it an excellent monomer for step-growth polymerization, leading to the formation of conjugated polymers and oligomers. These materials are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), due to their potential electronic and photophysical properties.

Several polycondensation methods can utilize 3,5-dibromobenzo[b]thiophene as a key building block. In Suzuki polycondensation , the dibromo monomer is reacted with an aromatic bis(boronic acid) or bis(boronic ester) comonomer in the presence of a palladium catalyst. rsc.orgresearchgate.net This reaction constructs a polymer backbone consisting of alternating benzo[b]thiophene and comonomer units. The properties of the resulting polymer, such as its band gap and charge carrier mobility, can be finely tuned by selecting different comonomers. rsc.org

Similarly, in Stille polycondensation , 3,5-dibromobenzo[b]thiophene is coupled with a comonomer bearing two organotin groups (e.g., bis(trimethylstannyl)arenes). This method is also palladium-catalyzed and is highly effective for creating well-defined conjugated polymer structures.

More recently, direct arylation polycondensation (DAP) has emerged as a more atom-economical alternative. rsc.org In this approach, the dibromo monomer is reacted with a comonomer that has active C-H bonds (e.g., a thiophene (B33073) or furan (B31954) derivative), avoiding the need to pre-functionalize the comonomer with organometallic groups.

The polymerization of 3,5-dibromobenzo[b]thiophene allows for the incorporation of its rigid, electron-rich structure into a larger macromolecular architecture, influencing the final material's morphology and electronic characteristics.

| Polymerization Method | Comonomer Type | Resulting Polymer Structure |

| Suzuki Polycondensation | Ar-[B(OR)₂]₂ | -[Ar-Benzo[b]thiophene]-ₙ |

| Stille Polycondensation | Ar-[Sn(CH₃)₃]₂ | -[Ar-Benzo[b]thiophene]-ₙ |

| Direct Arylation Polycondensation | Ar-H₂ (with active C-H bonds) | -[Ar-Benzo[b]thiophene]-ₙ |

Synthesis of Multi-Heterocyclic Systems Incorporating 3,5-Dibromobenzo[b]thiophene

The two bromine atoms of 3,5-dibromobenzo[b]thiophene serve as synthetic handles for annulation reactions, enabling the construction of larger, fused multi-heterocyclic systems. airo.co.in These complex architectures are prevalent in advanced materials and pharmacologically active compounds. thieme.comcore.ac.uk

A common strategy involves a double or sequential cross-coupling reaction to attach functionalities that can subsequently undergo intramolecular cyclization. For example, coupling 3,5-dibromobenzo[b]thiophene with two equivalents of a reagent containing both a boronic acid and a reactive group (e.g., an amino or hydroxyl group ortho to the boronic acid) can set the stage for a double intramolecular cyclization, leading to a fused ladder-type structure.

Alternatively, a stepwise approach can be employed. The first bromine is functionalized via a Suzuki or Sonogashira coupling, and the newly introduced group is then used to build a new heterocyclic ring through an intramolecular cyclization reaction. nih.gov The second bromine atom can then be used as an anchor point for a subsequent annulation reaction, yielding complex, non-symmetrical fused systems. These methods provide access to a wide variety of structures, such as thieno-fused quinolines, carbazoles, or other complex heterocyclic frameworks, significantly expanding the structural diversity achievable from the simple dibrominated precursor. organic-chemistry.orgnih.gov

Exploration of 3,5 Dibromobenzo B Thiophene in Advanced Material Precursor Chemistry

Role in Organic Semiconductor Scaffold Development

The benzo[b]thiophene moiety is a key component in the design of organic semiconductors due to its electron-rich nature and propensity for intermolecular π-π stacking, which facilitates charge transport. 3,5-Dibromobenzo[b]thiophene provides a direct synthetic route to incorporate this valuable scaffold into larger, functional systems.

The defining feature of 3,5-Dibromobenzo[b]thiophene as a precursor is its bifunctionality, which enables its use as a monomer in step-growth polymerization. The carbon-bromine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, effectively linking the benzo[b]thiophene units with other aromatic or vinylic monomers to create extended π-conjugated systems. mdpi.com

The resulting conjugated polymers and oligomers possess unique optoelectronic properties derived from the delocalized π-electrons along the polymer backbone. mdpi.comnih.gov The inclusion of the benzo[b]thiophene unit influences key characteristics of the final material, including its electronic band gap, charge carrier mobility, and stability. nih.gov Thiophene-containing oligomers with donor-acceptor (D-A) structures are particularly significant in this field. mdpi.com By carefully selecting co-monomers to polymerize with 3,5-Dibromobenzo[b]thiophene derivatives, chemists can fine-tune these properties for specific applications in organic electronics. evitachem.com

Materials designed for efficient charge transport are fundamental to the performance of organic electronic devices like organic field-effect transistors (OFETs). The planar structure of the benzo[b]thiophene core, when incorporated into polymers or small molecules, promotes ordered packing in the solid state, which is crucial for efficient charge hopping between molecules. nih.gov Fused thiophene (B33073) systems are known to enhance charge mobility. nih.govnih.gov

Polymers and oligomers synthesized from 3,5-Dibromobenzo[b]thiophene are investigated as active materials in the semiconductor layer of OFETs. For instance, novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors. mdpi.com These materials typically exhibit p-channel (hole-transporting) behavior. The performance of such materials is highly dependent on their molecular structure and solid-state morphology. mdpi.comru.nl The ability to create well-defined, highly crystalline thin films from these materials is a key factor in achieving high charge carrier mobilities. mdpi.com

Table 1: Performance of Benzo[b]thiophene-Based Organic Thin-Film Transistors (OFETs)

| Compound/Material | Device Configuration | Hole Mobility (cm²/Vs) | On/Off Ratio | Source |

| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Bottom-gate/top-contact (Solution Sheared) | 0.005 | > 10⁶ | mdpi.com |

Integration into Light-Emitting Materials as Core Structures

The rigid and aromatic nature of the benzo[b]thiophene scaffold makes it an excellent core structure for light-emitting materials used in organic light-emitting diodes (OLEDs). pkusz.edu.cnresearchgate.net By functionalizing the 3,5-dibromo positions, the benzo[b]thiophene unit can be integrated into donor-π-acceptor (D-π-A) type molecules. nih.govbeilstein-archives.org In these architectures, the benzo[b]thiophene often serves as part of the π-conjugated bridge that connects an electron-donating moiety with an electron-accepting moiety.

This molecular design facilitates an intramolecular charge transfer (ICT) process upon excitation, which is key to tuning the emission color and efficiency of the fluorophore. nih.gov The choice of donor and acceptor groups attached to the benzo[b]thiophene core allows for precise control over the material's emission wavelength, spanning the visible spectrum. Thienothiophenes, a related class of fused-thiophene compounds, have been successfully used as the central π-spacer in highly fluorescent materials, achieving high quantum yields in both solution and the solid state. nih.govbeilstein-archives.org Materials derived from 3,5-Dibromobenzo[b]thiophene are expected to leverage these principles for creating efficient and stable emitters for next-generation displays and lighting.

Table 2: Performance of a Thieno[3,2-b]thiophene-Based Organic Light-Emitting Diode (OLED)

| Emitter Compound | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Emission Color | Source |

| DMB-TT-TPA | 6.70 | 10.6 | 4.61 | Yellow-Green | nih.govbeilstein-archives.org |

Application in Organic Photovoltaic Material Design (as a monomeric component)

In the field of organic photovoltaics (OPVs), there is a continuous search for materials that can efficiently absorb sunlight and convert it into electricity. co-ac.com 3,5-Dibromobenzo[b]thiophene serves as a monomer for synthesizing electron-donor materials, including both conjugated polymers and small molecules, for use in the active layer of solar cells. mdpi.com The benzo[b]thiophene unit contributes to the material's ability to absorb light in the visible spectrum and to its electrochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org

These energy levels are critical for ensuring efficient charge separation at the interface between the donor material and an electron-acceptor material (often a fullerene derivative). co-ac.com Benzo[b]thiophene has been incorporated as a π-conjugated bridge in D-π-A dyes for dye-sensitized solar cells (DSSCs), demonstrating its versatility. researchgate.net The performance of these solar cells, measured by parameters like power conversion efficiency (PCE), short-circuit current density (Jsc), and open-circuit voltage (Voc), is directly influenced by the molecular structure of the photosensitizer. researchgate.netresearchgate.net

Table 3: Performance of Dye-Sensitized Solar Cells (DSSCs) with Benzo[b]thiophene-Containing Dyes

| Dye Name | Power Conversion Efficiency (η, %) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Source |

| JK-16 | 7.43 | 15.33 | 0.74 | 0.66 | researchgate.net |

| JK-17 | 5.49 | 12.66 | 0.67 | 0.65 | researchgate.net |

Precursor for Chemical Sensors and Probes (based on structural recognition principles)

The rigid benzo[b]thiophene framework is an attractive scaffold for the construction of chemical sensors and fluorescent probes. By chemically modifying the 3- and 5-positions of the dibrominated precursor, researchers can introduce specific binding sites or recognition units for target analytes. The detection mechanism often relies on a change in the electronic or photophysical properties of the molecule upon binding to the target.

For example, a probe based on a benzodithiophene diamine structure was developed for the highly sensitive detection of phosgene (B1210022) gas. mdpi.com The detection principle was based on an intramolecular charge transfer (ICT) effect, where the reaction with the analyte altered the fluorescence output of the probe. mdpi.com Similarly, thieno[3,2-b]thiophene (B52689) has been used to build fluorogenic probes that report on the presence of DNA aptamers. researchgate.net 3,5-Dibromobenzo[b]thiophene provides the synthetic handles to build such chemosensors, where the benzo[b]thiophene core acts as the stable, signal-transducing backbone of the sensor molecule.

Framework for Supramolecular Assemblies and Functional Materials

Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent interactions. The flat, aromatic surface of the benzo[b]thiophene unit is ideal for promoting π–π stacking interactions, which are a primary driving force in the self-assembly of organic materials. nih.gov

By starting with 3,5-Dibromobenzo[b]thiophene and replacing the bromine atoms with appropriate functional groups (e.g., long alkyl chains, hydrogen-bonding units), chemists can program the molecules to self-assemble into ordered arrangements like nanofibers, liquid crystals, or two-dimensional sheets. nih.gov These supramolecular structures can exhibit enhanced material properties, such as improved charge mobility in a specific direction or anisotropic optical behavior. This bottom-up approach to creating functional materials is a powerful strategy for developing advanced electronic and optical systems where precise molecular organization is paramount. nih.gov

Emerging Research Directions and Challenges in 3,5 Dibromobenzo B Thiophene Chemistry

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry)

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including 3,5-dibromobenzo[b]thiophene. Researchers are actively seeking to develop synthetic protocols that minimize waste, reduce the use of hazardous reagents, and employ environmentally benign solvents.